molecular formula C9H12BrNO B087592 (r)-3-Amino-3-(4-bromophenyl)propan-1-ol CAS No. 1213037-93-4

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

Cat. No. B087592
M. Wt: 230.1 g/mol
InChI Key: XWXQMFXVRNFZOH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar chiral amino alcohols often involves the use of Grignard reagents reacting with suitable ketones or aldehydes, as seen in the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols (Angiolini, Bizzarri, & Tramontini, 1969). This method might be adapted for the synthesis of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-3-Amino-3-(4-bromophenyl)propan-1-ol can be characterized using spectroscopic methods such as FTIR, NMR, and sometimes crystallography for solid-state analysis (Thanigaimani et al., 2015). These techniques allow for the determination of functional groups, molecular conformation, and the stereochemistry of the compound.

Scientific Research Applications

Synthesis and Chemical Applications

Compounds similar to (R)-3-Amino-3-(4-bromophenyl)propan-1-ol have been utilized in chemical synthesis. For example, the synthesis of cyclic polyamines from amino alcohols like 3-amino-propan-1-ol has been reported, which could imply the use of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol in generating polyamine structures for various applications, including drug and gene delivery systems (Cassimjee et al., 2012).

Pharmacological Research

Related amino alcohol compounds have shown pharmacological potential, such as in the synthesis of beta-adrenoceptor blocking agents, which are crucial in cardiovascular medicine. The research into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives suggests that (R)-3-Amino-3-(4-bromophenyl)propan-1-ol could serve as a precursor or a scaffold in developing new cardioselective agents (Rzeszotarski et al., 1979).

Antimicrobial and Antioxidant Research

The synthesis and characterization of compounds like 3-amino-2-(4-bromophenyl)propan-1-ol have led to the discovery of potential antimicrobial and antioxidant agents. These findings indicate the potential of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol in contributing to the development of new antimicrobial and antioxidant compounds for therapeutic or preservative purposes (Doraswamy & Ramana, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a pharmaceutical, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for this compound could involve further exploration of its potential uses. For example, it could be investigated for its potential as a pharmaceutical or as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQMFXVRNFZOH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649632
Record name (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

CAS RN

1213037-93-4
Record name (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.